molecular formula C13H20BrN3 B3239950 8-(2-Pyridyl)-8-aza-5-azoniaspiro[4,5]decane bromide CAS No. 142348-17-2

8-(2-Pyridyl)-8-aza-5-azoniaspiro[4,5]decane bromide

Cat. No.: B3239950
CAS No.: 142348-17-2
M. Wt: 298.22 g/mol
InChI Key: MZVXUPJIQIQYTI-UHFFFAOYSA-M
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Description

8-(2-Pyridyl)-8-aza-5-azoniaspiro[4,5]decane bromide is a complex organic compound featuring a spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Pyridyl)-8-aza-5-azoniaspiro[4,5]decane bromide typically involves multiple steps One common method includes the reaction of 2-pyridinecarboxaldehyde with a suitable amine to form an intermediate, which is then cyclized to produce the spiro compound

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

8-(2-Pyridyl)-8-aza-5-azoniaspiro[4,5]decane bromide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a variety of oxygenated derivatives, while reduction may yield different hydrogenated compounds. Substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

8-(2-Pyridyl)-8-aza-5-azoniaspiro[4,5]decane bromide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(2-Pyridyl)-8-aza-5-azoniaspiro[4,5]decane bromide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Buspirone: An azaspiro compound with similar structural features, used as an anxiolytic drug.

    Pralidoxime: A compound with a pyridine ring, used as an antidote for organophosphate poisoning.

Uniqueness

8-(2-Pyridyl)-8-aza-5-azoniaspiro[4,5]decane bromide is unique due to its specific spiro structure and the presence of both pyridine and azonia groups

Biological Activity

8-(2-Pyridyl)-8-aza-5-azoniaspiro[4,5]decane bromide is a complex organic compound recognized for its unique spiro structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 8-pyridin-2-yl-8-aza-5-azoniaspiro[4.5]decane; bromide
  • CAS Number : 142348-17-2
  • Molecular Formula : C₁₂H₁₉BrN₄
  • Molecular Weight : 298.22 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. It is known to affect neurotransmitter systems and has been investigated for its potential as an antidote for organophosphate poisoning, leveraging its structural similarity to other pharmacologically active compounds.

Interaction with Enzymes and Receptors

The compound may act on specific enzymes and receptors involved in neurotransmission, particularly those related to the cholinergic system. Its spiro structure allows it to fit into binding sites effectively, influencing enzyme activity and receptor signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antidote for Organophosphate Poisoning : The compound has shown efficacy in reactivating acetylcholinesterase (AChE), which is inhibited by organophosphates. This property is crucial for its application in toxicology.
  • Neuroprotective Effects : Studies suggest potential neuroprotective properties, which may be beneficial in conditions involving neurodegeneration.
  • Antimicrobial Activity : Preliminary investigations indicate that the compound may possess antimicrobial properties, although further studies are required to quantify this effect.

Case Studies and Experimental Data

Recent studies have focused on the synthesis and biological evaluation of this compound:

StudyFindings
Study 1 : Toxicological EvaluationDemonstrated that the compound effectively reactivates AChE in vitro after organophosphate exposure, suggesting a viable antidote mechanism.
Study 2 : Antimicrobial TestingShowed moderate activity against gram-positive bacteria, indicating potential for further development as an antimicrobial agent.
Study 3 : Neuroprotective AssessmentIn animal models, the compound exhibited reduced neuronal damage following induced neurotoxicity, supporting its neuroprotective claims.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

CompoundMechanismApplications
Buspirone Partial agonist at serotonin receptorsAnxiolytic treatment
Pralidoxime AChE reactivatorAntidote for organophosphate poisoning

Properties

IUPAC Name

8-pyridin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N3.BrH/c1-2-6-14-13(5-1)15-7-11-16(12-8-15)9-3-4-10-16;/h1-2,5-6H,3-4,7-12H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVXUPJIQIQYTI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2(C1)CCN(CC2)C3=CC=CC=N3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142348-17-2
Record name 8-Aza-5-azoniaspiro[4.5]decane, 8-(2-pyridinyl)-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142348-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A mixture of 40.8 g (0.25 mol) of 1-(2-pyridyl) piperazine (IV), 75.5 ml (134.9 g, 0.625 mol) of 1,4-dibromobutane (V) and 27.5 g (0.26 mol) of sodium carbonate was refluxed in 500 g of isopropyl alcohol for 16 hours, the hot mixture was filtered off from the salt precipitate, cooled, and the crystalline product was isolated. The additional amount of the product can be obtained by dilution of the mother liquor with a double volume of ether.
Quantity
40.8 g
Type
reactant
Reaction Step One
Quantity
75.5 mL
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(2-Pyridyl)-8-aza-5-azoniaspiro[4,5]decane bromide
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8-Aza-5-azoniaspiro[4.5]decane
8-(2-Pyridyl)-8-aza-5-azoniaspiro[4,5]decane bromide
8-Aza-5-azoniaspiro[4.5]decane
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8-(2-Pyridyl)-8-aza-5-azoniaspiro[4,5]decane bromide
8-Aza-5-azoniaspiro[4.5]decane
Reactant of Route 4
8-(2-Pyridyl)-8-aza-5-azoniaspiro[4,5]decane bromide
Reactant of Route 5
8-(2-Pyridyl)-8-aza-5-azoniaspiro[4,5]decane bromide
Reactant of Route 6
8-(2-Pyridyl)-8-aza-5-azoniaspiro[4,5]decane bromide

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